molecular formula C8H8F6O B14329333 1,1,1-Trifluoro-3-(trifluoromethyl)hept-2-en-4-one CAS No. 108162-70-5

1,1,1-Trifluoro-3-(trifluoromethyl)hept-2-en-4-one

Katalognummer: B14329333
CAS-Nummer: 108162-70-5
Molekulargewicht: 234.14 g/mol
InChI-Schlüssel: QSIRLDINYZSCOM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,1,1-Trifluoro-3-(trifluoromethyl)hept-2-en-4-one is a chemical compound with the molecular formula C8H8F6O . This compound is characterized by the presence of trifluoromethyl groups, which contribute to its unique chemical properties. It is commonly used in various scientific research applications due to its reactivity and stability.

Vorbereitungsmethoden

The synthesis of 1,1,1-Trifluoro-3-(trifluoromethyl)hept-2-en-4-one typically involves the use of trifluoromethyl-containing building blocks. One common method includes the addition-elimination reaction followed by a thiazolium-catalyzed Stetter reaction . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production to ensure high yield and purity.

Analyse Chemischer Reaktionen

1,1,1-Trifluoro-3-(trifluoromethyl)hept-2-en-4-one undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

1,1,1-Trifluoro-3-(trifluoromethyl)hept-2-en-4-one is utilized in various scientific fields:

Wirkmechanismus

The mechanism by which 1,1,1-Trifluoro-3-(trifluoromethyl)hept-2-en-4-one exerts its effects involves its interaction with various molecular targets. The trifluoromethyl groups enhance the compound’s reactivity, allowing it to participate in a wide range of chemical reactions. These interactions often involve the formation of stable intermediates, which then undergo further transformations.

Vergleich Mit ähnlichen Verbindungen

1,1,1-Trifluoro-3-(trifluoromethyl)hept-2-en-4-one can be compared with other trifluoromethyl-containing compounds, such as:

The uniqueness of this compound lies in its specific structure, which imparts distinct reactivity and stability, making it valuable for specialized applications.

Eigenschaften

CAS-Nummer

108162-70-5

Molekularformel

C8H8F6O

Molekulargewicht

234.14 g/mol

IUPAC-Name

1,1,1-trifluoro-3-(trifluoromethyl)hept-2-en-4-one

InChI

InChI=1S/C8H8F6O/c1-2-3-6(15)5(8(12,13)14)4-7(9,10)11/h4H,2-3H2,1H3

InChI-Schlüssel

QSIRLDINYZSCOM-UHFFFAOYSA-N

Kanonische SMILES

CCCC(=O)C(=CC(F)(F)F)C(F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.